1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone
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Overview
Description
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a chloromethyl group attached to a dimethylfuran ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the chloromethylation of 2,5-dimethylfuran. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes, but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for industrial applications to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Substitution: Various substituted furan derivatives.
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The furan ring may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Chloromethyl)-2-thienyl]ethanone: Similar structure but with a thiophene ring instead of a furan ring.
1-[4-(Chloromethyl)-2,5-dimethylthiophene-3-yl]ethanone: Contains a thiophene ring with similar substituents.
Uniqueness
1-(4-(Chloromethyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its specific combination of a chloromethyl group, dimethylfuran ring, and ethanone group.
Properties
CAS No. |
157134-96-8 |
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Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C9H11ClO2/c1-5(11)9-7(3)12-6(2)8(9)4-10/h4H2,1-3H3 |
InChI Key |
RUDVNMHVPZYNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)CCl |
Synonyms |
Ethanone, 1-[4-(chloromethyl)-2,5-dimethyl-3-furanyl]- (9CI) |
Origin of Product |
United States |
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